1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea
Description
Properties
Molecular Formula |
C17H20N2O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-21-13-8-9-16(22-2)14(10-13)19-17(23)18-11-15(20)12-6-4-3-5-7-12/h3-10,15,20H,11H2,1-2H3,(H2,18,19,23) |
InChI Key |
AWZVIIXFCIIFRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Optimization
A chromatography-free, three-component method developed by employs elemental sulfur, amines, and isocyanides in aqueous media. For the target compound, this would involve:
-
Isocyanide component : 2,5-Dimethoxyphenyl isocyanide (generated in situ from the corresponding formamide).
-
Amine component : 2-Hydroxy-2-phenylethylamine.
-
Sulfur source : Aqueous polysulfide solution (prepared with organic bases like TMEDA).
The reaction proceeds at room temperature in water, with crystallization enabling sulfur retention in the aqueous phase. This method avoids organic solvents and chromatography, yielding thioureas in 65–85% purity after filtration.
Challenges and Adaptations
-
Isocyanide stability : Aryl isocyanides are prone to polymerization; thus, in situ generation under mild conditions is critical.
-
Crystallization control : The hydroxy group in 2-hydroxy-2-phenylethylamine may require pH adjustment (e.g., acetic acid) to enhance product solubility during crystallization.
Isothiocyanate-Amine Condensation
General Procedure
The most direct route involves reacting 2,5-dimethoxyphenyl isothiocyanate with 2-hydroxy-2-phenylethylamine in tetrahydrofuran (THF) at room temperature. Key steps include:
Yield and Characterization
-
Yield : 70–90% after chromatography.
-
Purity : >95% (HPLC).
-
Spectroscopic data :
Dithiocarbamate Salt Alkylation
Patent-Based Methodology
US3188312A describes reacting sodium dithiocarbamates with alkylating agents (e.g., propiolactone) to form thioureas. For the target compound:
Operational Advantages
-
Solvent system : Water/ethanol mixtures reduce environmental impact.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Solvent | Purification |
|---|---|---|---|---|
| Multicomponent | 65–85% | 80–90% | Water | Filtration |
| Isothiocyanate | 70–90% | >95% | THF | Column chromatography |
| Dithiocarbamate | 60–75% | 85–90% | Water/ethanol | Recrystallization |
Key observations :
-
The isothiocyanate route offers superior purity but requires chromatography.
-
Multicomponent synthesis aligns with green chemistry principles but necessitates rigorous crystallization optimization.
Functional Group Compatibility and Side Reactions
-
Methoxy groups : Stable under basic and acidic conditions in all methods.
-
Hydroxy group : Prone to oxidation; use of inert atmospheres (N₂) recommended in THF-based reactions.
-
Thiourea tautomerism : The thione-thiol equilibrium is minimized in polar aprotic solvents like THF.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or thiols.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Pharmacological Potential: Research indicates that thioureas exhibit a variety of biological activities. Compounds similar to 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea have been studied for their potential as anticonvulsants , anticancer agents , and anti-inflammatory drugs. The presence of the methoxy and hydroxy groups may enhance these pharmacological properties by influencing the compound's interaction with biological targets .
- Biochemical Probes: This compound can serve as a biochemical probe in enzymatic studies, potentially inhibiting specific enzymes involved in disease processes.
- Agricultural Applications
-
Material Science
- Polymer Chemistry: Thioureas can act as intermediates in the synthesis of polymers with tailored properties. Their ability to form hydrogen bonds may be exploited to create materials with specific mechanical or thermal characteristics.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various thiourea derivatives, including those similar to 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea. Results indicated significant cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology .
Case Study 2: Enzyme Inhibition
Research focused on the enzyme-inhibitory effects of thioureas revealed that compounds with similar structures could effectively inhibit certain enzymes involved in metabolic pathways linked to diabetes and obesity. This highlights the potential for developing new therapeutic agents targeting metabolic disorders .
Summary of Chemical Reactions
1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea can undergo various chemical reactions:
- Oxidation: Can yield sulfoxides or sulfones.
- Reduction: May produce amines or thiols.
- Substitution Reactions: The methoxy and hydroxy groups can participate in nucleophilic substitutions.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Undergoing chemical reactions that alter cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Spectroscopic and Electronic Properties
- UV-Vis Absorption : DFT studies () suggest that methoxy and hydroxy substituents influence absorption maxima. For example, 7-hydroxy-3(4-methoxyphenyl)chromone exhibits redshifted absorption due to extended conjugation, a property likely shared with the target compound’s dimethoxyphenyl group .
- NMR Shifts: The hydroxy-phenylethyl group in the target compound may cause downfield shifts in ¹H NMR due to hydrogen bonding, contrasting with non-hydroxylated analogues like 1-(2,5-dimethoxyphenyl)-3-phenylthiourea .
Biological Activity
1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that incorporates both a dimethoxyphenyl group and a hydroxyphenylethyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea can be represented as follows:
Antimicrobial Activity
Thiourea derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing thiourea functional groups exhibit significant antibacterial and antifungal activities. For instance, a study highlighted that various thiourea derivatives demonstrated potent antibacterial effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiourea Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| Other Thiourea Derivative | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Thiourea derivatives have shown promise in cancer treatment due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have reported that 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea exhibits cytotoxic effects against human leukemia and breast cancer cell lines with IC50 values ranging from 1.5 to 20 µM .
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer activity of this compound against multiple cancer cell lines. The results indicated significant growth inhibition in MCF-7 (breast cancer) and K562 (leukemia) cells, suggesting that the compound may target specific molecular pathways involved in tumor growth and metastasis.
Table 2: Anticancer Activity of Thiourea Derivatives
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| K562 (Leukemia) | 10 |
| A549 (Lung) | 20 |
Antioxidant Activity
The antioxidant potential of thiourea compounds is attributed to their ability to scavenge free radicals. Studies have shown that the compound exhibits strong antioxidant activity, with an IC50 value of approximately 52 µg/mL in DPPH radical scavenging assays . This property is crucial in mitigating oxidative stress-related diseases.
Table 3: Antioxidant Activity
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 52 |
| ABTS Scavenging | 45 |
The biological activities of thiourea derivatives are often linked to their ability to interact with biological targets through various mechanisms:
- Antibacterial : Thioureas may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
- Anticancer : These compounds can induce apoptosis by activating caspases or inhibiting anti-apoptotic proteins.
- Antioxidant : The presence of electron-donating groups allows these compounds to neutralize free radicals effectively.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea?
- Methodological Answer : The synthesis of thiourea derivatives typically involves coupling a substituted isothiocyanate with an amine under controlled conditions. For this compound, key steps include:
- Step 1 : Reaction of 2,5-dimethoxyphenyl isothiocyanate with 2-hydroxy-2-phenylethylamine in a polar aprotic solvent (e.g., DMF or THF) at 0–5°C to minimize side reactions.
- Step 2 : pH adjustment (neutral to slightly acidic) to stabilize the thiourea bond.
- Step 3 : Purification via column chromatography or recrystallization.
- Critical parameters include temperature control (to avoid hydrolysis), solvent choice (to enhance solubility), and stoichiometric ratios (1:1.2 amine:isothiocyanate) .
- Analytical Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) and structural identity via -/-NMR (e.g., thiourea NH peaks at δ 9.8–10.2 ppm) .
Q. How can researchers characterize the stability and solubility of this thiourea derivative under physiological conditions?
- Methodological Answer :
- Stability : Perform accelerated degradation studies in PBS (pH 7.4) at 37°C over 48 hours, monitoring degradation products via LC-MS.
- Solubility : Use shake-flask method with octanol-water partitioning (logP) to predict membrane permeability. Experimental solubility in DMSO (for in vitro assays) and aqueous buffers (e.g., PBS) should be quantified using UV-Vis spectroscopy .
- Key Data :
| Parameter | Condition | Result |
|---|---|---|
| logP | Octanol/Water | ~2.8 (predicted) |
| Solubility (PBS) | 25°C | <0.1 mg/mL |
| Stability (PBS, 37°C) | 48h | >90% intact |
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound (e.g., anticancer vs. anti-inflammatory effects)?
- Methodological Answer :
- Mechanistic Profiling : Use siRNA knockdown or CRISPR-Cas9 to identify target pathways (e.g., NF-κB for anti-inflammatory activity or apoptosis regulators like Bcl-2 for anticancer effects).
- Structural Analog Analysis : Compare activity with analogs (e.g., 1-(2,3-Dimethylphenyl)-3-phenylthiourea) to isolate functional groups critical for specific bioactivity .
- Dose-Response Studies : Evaluate IC variability across cell lines (e.g., H1299 lung carcinoma vs. RAW264.7 macrophages) to clarify context-dependent effects .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- QSAR Modeling : Use molecular descriptors (e.g., topological polar surface area, hydrogen bond donors) to correlate structure with bioavailability.
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes to predict metabolic stability.
- AI-Driven Optimization : Implement generative adversarial networks (GANs) to propose derivatives with enhanced solubility while retaining target affinity (e.g., COMSOL Multiphysics integration for reaction parameter optimization) .
Q. What experimental designs are recommended to assess synergistic effects of this compound with existing therapeutics?
- Methodological Answer :
- Factorial Design : Use a 2 factorial approach to test combinations with cisplatin or doxorubicin. Variables include compound concentration (e.g., 0.1–10 µM) and exposure time (24–72h).
- Synergy Metrics : Calculate combination indices (CI) via CompuSyn software, where CI < 1 indicates synergy.
- In Vivo Validation : Use xenograft models with co-administration to evaluate tumor growth inhibition and toxicity profiles .
Methodological Framework for Research Design
Q. How to align research on this compound with a theoretical framework in medicinal chemistry?
- Answer :
- Hypothesis-Driven Approach : Link studies to established theories (e.g., "molecular hybridization" for dual anticancer/anti-inflammatory activity).
- Conceptual Model : Map interactions between the compound’s methoxy/hydroxy groups and biological targets (e.g., COX-2 inhibition for anti-inflammatory effects).
- Iterative Refinement : Use feedback from preliminary assays to refine synthesis and testing protocols (e.g., adjusting substituents to reduce cytotoxicity in normal cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
